(R)-Citalopram N-Oxide

Descripción

Chemical Identity and Classification

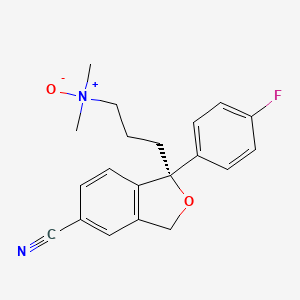

(R)-Citalopram N-Oxide belongs to the class of organic amino compounds characterized by the presence of an N-oxide functional group attached to the nitrogen atom of the original citalopram structure. The compound maintains the fundamental benzofuran scaffold of its parent molecule while exhibiting distinct stereochemical properties that differentiate it from its enantiomeric counterpart.

The chemical identity of (R)-Citalopram N-Oxide is definitively established through multiple classification systems and chemical identifiers. According to PubChem databases, the compound is assigned the Chemical Abstracts Service number 1217761-31-3, which serves as its unique chemical identifier. The molecular structure is precisely defined by the International Union of Pure and Applied Chemistry name: 3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide.

The structural composition of (R)-Citalopram N-Oxide can be summarized in the following data table:

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁FN₂O₂ |

| Molecular Weight | 340.4 g/mol |

| Chemical Abstracts Service Number | 1217761-31-3 |

| PubChem Compound Identifier | 29976317 |

| Stereochemistry | R-configuration |

| Functional Groups | N-oxide, nitrile, fluorinated aromatic |

The compound exhibits specific stereochemical characteristics that place it within the R-configuration at the chiral center, distinguishing it from the S-enantiomer through its three-dimensional molecular arrangement. This stereochemical specificity is crucial for understanding its distinct biological and analytical properties compared to other citalopram metabolites.

From a chemical classification perspective, (R)-Citalopram N-Oxide is categorized as a member of benzenes and organic amino compounds. The presence of the N-oxide functionality represents a significant structural modification from the parent citalopram molecule, introducing unique chemical reactivity and stability characteristics that influence its behavior in biological systems and analytical procedures.

Historical Context and Discovery

The discovery and characterization of (R)-Citalopram N-Oxide emerged from systematic investigations into the metabolic pathways of citalopram, which began gaining prominence in pharmaceutical research during the late 20th century. The initial recognition of N-oxide metabolites in citalopram metabolism was part of broader efforts to understand the complete metabolic profile of selective serotonin reuptake inhibitors.

Research into citalopram metabolism revealed that N-oxidation represents one of several important metabolic pathways for this antidepressant compound. The specific identification of the R-enantiomer of citalopram N-oxide became possible through advances in chiral analytical techniques that allowed researchers to distinguish between stereoisomeric metabolites with identical molecular formulas but different three-dimensional arrangements.

The development of (R)-Citalopram N-Oxide as a reference standard and research compound reflects the pharmaceutical industry's increasing recognition of the importance of stereochemical considerations in drug metabolism studies. The compound's entry into chemical databases occurred during the early 2000s, with PubChem records indicating creation dates around 2009. This timeline corresponds with enhanced regulatory emphasis on understanding the complete metabolic profiles of pharmaceutical compounds.

The establishment of (R)-Citalopram N-Oxide as a distinct chemical entity also paralleled developments in analytical methodology, particularly in chiral separation techniques. Capillary electrophoresis methods were developed specifically to achieve chiral separation of citalopram and its metabolites, including the N-oxide forms, representing the first comprehensive chiral screening approaches for these compounds.

Significance in Pharmaceutical Research

(R)-Citalopram N-Oxide holds substantial significance in pharmaceutical research across multiple domains, particularly in metabolite identification, analytical method development, and stereochemical studies. The compound serves as an essential reference standard for quality control and analytical validation in pharmaceutical laboratories worldwide.

In metabolite profiling studies, (R)-Citalopram N-Oxide provides researchers with the ability to accurately identify and quantify this specific stereoisomeric metabolite in biological samples. This capability is crucial for understanding the complete metabolic fate of citalopram in human subjects and for developing comprehensive pharmacokinetic models. The compound's availability as a pure reference standard enables the development of sensitive and specific analytical methods for metabolite detection in various biological matrices.

The pharmaceutical research community has recognized (R)-Citalopram N-Oxide as particularly valuable for investigating stereoselective metabolism. Research has demonstrated that R and S enantiomers of citalopram exhibit different pharmacokinetic profiles, with distinct metabolic rates and pathways. The availability of enantiomerically pure (R)-Citalopram N-Oxide enables researchers to investigate these stereochemical aspects with greater precision and specificity.

From an analytical chemistry perspective, (R)-Citalopram N-Oxide serves multiple critical functions:

| Research Application | Significance |

|---|---|

| Method Development | Reference standard for chiral separation techniques |

| Quality Control | Impurity identification in pharmaceutical products |

| Metabolite Studies | Quantification in biological samples |

| Stereochemical Research | Investigation of enantioselective metabolism |

| Stability Studies | Degradation pathway analysis |

The compound's role in pharmaceutical standards development is evidenced by its inclusion in multiple pharmacopeial systems. It is recognized as Escitalopram European Pharmacopoeia Impurity H and serves as a related compound for both citalopram and escitalopram pharmaceutical preparations.

Relationship to Citalopram and Other N-Oxide Metabolites

(R)-Citalopram N-Oxide maintains a direct metabolic relationship to its parent compound, citalopram, through specific enzymatic pathways that demonstrate the complexity of selective serotonin reuptake inhibitor metabolism. The formation of this metabolite occurs through N-oxidation processes mediated by specific cytochrome P450 enzymes.

The metabolic conversion from citalopram to (R)-Citalopram N-Oxide is primarily catalyzed by cytochrome P450 2D6, which performs the N-oxidation of the parent compound. This enzymatic pathway represents one component of a comprehensive metabolic network that includes multiple transformation routes. The N-oxidation process occurs alongside other metabolic pathways including demethylation and deamination, creating a complex metabolic profile for citalopram.

Research has established that citalopram undergoes extensive hepatic metabolism through several concurrent pathways. The primary metabolic transformations include demethylation to form demethylcitalopram and subsequent conversion to didemethylcitalopram, N-oxidation to form both R and S enantiomers of citalopram N-oxide, and deamination leading to citalopram propionic acid metabolites. This metabolic complexity necessitates sophisticated analytical approaches to fully characterize all metabolic products.

The relationship between (R)-Citalopram N-Oxide and other N-oxide metabolites demonstrates important stereochemical considerations in drug metabolism. The compound exists alongside its enantiomeric counterpart, (S)-Citalopram N-Oxide, both of which are formed through the same enzymatic pathway but exhibit distinct stereochemical properties. These enantiomeric metabolites share identical molecular formulas and molecular weights but differ in their three-dimensional structures and potential biological activities.

Comparative analysis of (R)-Citalopram N-Oxide with related metabolites reveals important distinctions:

| Metabolite | Molecular Formula | Stereochemistry | Chemical Abstracts Service Number | Primary Formation Enzyme |

|---|---|---|---|---|

| (R)-Citalopram N-Oxide | C₂₀H₂₁FN₂O₂ | R-configuration | 1217761-31-3 | Cytochrome P450 2D6 |

| (S)-Citalopram N-Oxide | C₂₀H₂₁FN₂O₂ | S-configuration | 917482-45-2 | Cytochrome P450 2D6 |

| Demethylcitalopram | C₁₉H₁₉FN₂O | Racemic | Various | Cytochrome P450 2C19/3A4 |

| Didemethylcitalopram | C₁₈H₁₇FN₂O | Racemic | Various | Cytochrome P450 2D6 |

The pharmacological activity of (R)-Citalopram N-Oxide, while present, is significantly reduced compared to the parent citalopram compound. Studies indicate that citalopram is at least eight times more effective than its metabolites, including the N-oxide forms, in inhibiting serotonin reuptake. Consequently, while (R)-Citalopram N-Oxide may retain some biological activity, it does not significantly contribute to the overall therapeutic effects associated with citalopram administration.

The tissue distribution and cellular localization of (R)-Citalopram N-Oxide, as part of the broader citalopram N-oxide metabolite profile, includes presence in kidney and liver tissues, with cellular localization in cytoplasm and membrane compartments. This distribution pattern reflects the compound's role as a metabolic product and its eventual elimination from the body through established metabolic pathways.

Propiedades

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652526 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217761-31-3 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogen Peroxide (H₂O₂) Mediated Oxidation

Hydrogen peroxide is a cost-effective and atom-economical oxidant for synthesizing N-oxides. In the case of (R)-citalopram, H₂O₂ reacts with the tertiary amine under mild acidic or neutral conditions. The reaction typically proceeds at 25–50°C over 12–24 hours, yielding (R)-Citalopram N-Oxide with minimal racemization. A key advantage is the generation of water as the sole byproduct, simplifying purification. However, excess H₂O₂ may lead to over-oxidation, necessitating careful stoichiometric control.

Optimization Parameters

Peroxyacid Oxidation

Meta-chloroperbenzoic acid (mCPBA) is a robust oxidant for tertiary amines, offering faster reaction times (2–6 hours) compared to H₂O₂. The reaction is typically conducted in dichloromethane or chloroform at 0–5°C to minimize side reactions. While mCPBA ensures high conversion rates (>90%), its cost and safety concerns (explosive peracid byproducts) limit industrial scalability.

Reaction Scheme

Key consideration: Residual mCPBA must be quenched with sodium thiosulfate to prevent oxidative degradation.

Metal-Catalyzed Oxidation Systems

Copper(I)/Oxygen Catalysis

Patent EP1296970B1 discloses a method using copper(I) oxide (Cu₂O) under an oxygen atmosphere to oxidize (R)-citalopram. The reaction occurs in a mixed solvent system (tetrahydrofuran/water) at 60–80°C, achieving 80–88% yield within 8 hours. Copper acts as a redox mediator, facilitating electron transfer without forming stable coordination complexes that could alter stereochemistry.

Advantages

Nickel Sulfate/Persulfate System

A heterogeneous catalytic system employing NiSO₄ and potassium persulfate (K₂S₂O₈) has been reported for N-oxide synthesis. The persulfate ion (S₂O₈²⁻) acts as a terminal oxidant, while Ni²⁺ stabilizes reactive intermediates. This method achieves 75–82% yield at 50°C in aqueous acetonitrile.

Mechanistic Insight

The sulfate radical (SO₄⁻·) abstracts a hydrogen atom from the tertiary amine, initiating oxidation.

Advanced Oxidation Techniques

CO₂-Mediated Peroxymonocarbonate Formation

Recent advances utilize CO₂ to generate peroxymonocarbonate (HCO₄⁻) in situ, enhancing the oxidizing power of H₂O₂. This method, conducted in a CO₂-saturated aqueous medium at 30°C, achieves 88–92% yield with a 20:1 molar ratio of H₂O₂ to (R)-citalopram. The increased electrophilicity of HCO₄⁻ accelerates amine oxidation while reducing side reactions.

Table 1: Comparative Analysis of Oxidation Methods

| Method | Oxidant | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂O₂ | H₂O₂ | 25°C, 24 h | 78 | 98.5 |

| mCPBA | mCPBA | 0°C, 4 h | 92 | 99.1 |

| Cu₂O/O₂ | O₂ | 70°C, 8 h | 85 | 99.3 |

| NiSO₄/K₂S₂O₈ | K₂S₂O₈ | 50°C, 6 h | 80 | 98.8 |

| CO₂/H₂O₂ | HCO₄⁻ | 30°C, 12 h | 90 | 99.0 |

Purification and Characterization

Crystallization and Solubility

(R)-Citalopram N-Oxide exhibits limited solubility in nonpolar solvents but dissolves readily in DMSO and methanol. Recrystallization from ethanol/water (3:1 v/v) yields white crystalline solids with a melting point of 91–93°C. Hygroscopicity necessitates storage under inert atmosphere at -20°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 4.85 (s, 2H, CH₂O), 3.62–3.58 (m, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂).

Table 2: Physicochemical Properties

Challenges and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions: ®-Citalopram N-Oxide can undergo various chemical reactions, including:

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Zinc, iron, and other reducing agents in acidic conditions.

Substitution: Nucleophiles such as halides or thiols.

Major Products:

Reduction: ®-Citalopram.

Substitution: Various substituted citalopram derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

(R)-Citalopram N-Oxide serves as a reference standard in analytical chemistry for identifying and quantifying citalopram and its metabolites. Its unique properties allow researchers to develop sensitive analytical methods for monitoring drug levels in biological samples.

Pharmacological Studies

Research into the pharmacological effects of (R)-Citalopram N-Oxide has revealed its role in serotonergic neurotransmission. It is believed to interact with the serotonin transporter (SLC6A4), enhancing serotonin availability in the synaptic cleft, which is crucial for its antidepressant effects .

Toxicology and Forensic Science

Studies have utilized (R)-Citalopram N-Oxide to investigate the metabolic pathways of citalopram in forensic cases. Enantioselective analysis provides insights into the blood concentrations of citalopram and its metabolites, aiding in understanding drug-related fatalities .

Drug Development

The compound is explored for potential therapeutic applications beyond traditional SSRIs. Its unique metabolic profile may offer advantages in developing new antidepressants with improved efficacy and reduced side effects .

Case Study 1: Antidepressant Properties

A study investigated the antidepressant-like effects of (R)-Citalopram N-Oxide in animal models. Results indicated that this compound could produce significant reductions in immobility duration in forced swim tests, suggesting its potential as an antidepressant agent .

Case Study 2: Metabolic Pathways

Research on the metabolic pathways of (R)-Citalopram N-Oxide has highlighted its role as a critical metabolite of citalopram. The study demonstrated that variations in enzyme activity (e.g., CYP2D6 and CYP2C19) significantly influence the pharmacokinetics of both citalopram and its metabolites .

Mecanismo De Acción

The mechanism of action of ®-Citalopram N-Oxide is not fully understood. it is believed to exert its effects by interacting with the same molecular targets as citalopram, primarily the serotonin transporter. The N-oxide group may influence the binding affinity and selectivity of the compound for its target .

Comparación Con Compuestos Similares

Structural and Chromatographic Differences

(R)-Citalopram N-Oxide is compared below with its enantiomer, (S)-Citalopram N-Oxide, and related citalopram derivatives (Table 1).

Table 1: Structural and Chromatographic Properties

| Compound | Structure | Rf Value (TLC) | Key Metabolic Pathway | Role in Pharmaceuticals |

|---|---|---|---|---|

| (R)-Citalopram N-Oxide | N-oxide of (R)-citalopram | 0.22 ± 0.02 | N-oxidation | Impurity in escitalopram |

| (S)-Citalopram N-Oxide | N-oxide of (S)-citalopram | Not reported | N-oxidation | Metabolite of escitalopram |

| Citalopram Citadiol | Dihydrodiol derivative | 0.45 ± 0.02 | Epoxidation/hydrolysis | Degradation product |

| (R)-Citalopram | Parent (R)-enantiomer | 0.33 ± 0.02 | N-demethylation | Inactive impurity |

| (S)-Citalopram | Active enantiomer (escitalopram) | 0.85 ± 0.02 | N-demethylation | Active pharmaceutical ingredient |

Data sourced from TLC analyses using norvancomycin/vancomycin chiral selectors .

- Chromatographic Behavior : (R)-Citalopram N-Oxide exhibits a lower Rf value (0.22) compared to (R)-citalopram (0.33) and citalopram citadiol (0.45), reflecting its polar nature due to the N-oxide group . This property enables its separation from the active (S)-enantiomer (escitalopram, Rf = 0.85), critical for assessing enantiomeric purity in drug formulations .

Metabolic Pathways

- In contrast, citalopram citadiol arises from epoxidation and subsequent hydrolysis .

- Demethylation : The parent (R)- and (S)-citalopram undergo N-demethylation primarily via CYP3A4 and CYP2C19 to form didemethylated metabolites, a pathway distinct from N-oxidation .

Pharmacological and Toxicological Roles

- (S)-Citalopram (Escitalopram) : Therapeutically active enantiomer with high selectivity for serotonin reuptake inhibition.

- (R)-Citalopram : Lacks therapeutic efficacy and may counteract the benefits of escitalopram, necessitating strict control of its N-oxide form in formulations .

- Citalopram Citadiol : A degradation product with uncharacterized pharmacological activity, monitored as a stability-indicating impurity .

Analytical Considerations

A validated TLC method (Table 2) highlights the precision and sensitivity required to distinguish (R)-Citalopram N-Oxide from analogs:

Table 2: Analytical Performance of TLC Method

| Parameter | (R)-Citalopram N-Oxide | (S)-Citalopram (Escitalopram) |

|---|---|---|

| Linearity Range (µg/10µl) | 0.1–4.4 | 0.2–16.8 |

| LOD (µg/10µl) | 0.08 | 0.08 |

| LOQ (µg/10µl) | 0.25 | 0.25 |

| Precision (%RSD) | <2.0 | <2.0 |

| Accuracy (%) | 99.51 ± 0.61 | 99.70 ± 0.85 |

Adapted from densitometric TLC validation studies .

Actividad Biológica

(R)-Citalopram N-Oxide is a metabolite of the widely used antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class. Understanding the biological activity of (R)-Citalopram N-Oxide is crucial for elucidating its pharmacological effects, potential therapeutic applications, and metabolic pathways.

(R)-Citalopram N-Oxide can be described with the following chemical properties:

- Chemical Formula : CHFNO

- Molecular Weight : 340.39 g/mol

- IUPAC Name : 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropanamine oxide

- CAS Number : 1217761-31-3

The primary mechanism of action for (R)-Citalopram N-Oxide is believed to involve the inhibition of the serotonin transporter (SERT), similar to that of citalopram. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission. Notably, the presence of the N-oxide group may alter its binding affinity and selectivity compared to citalopram itself.

Serotonin Transporter Interaction

(R)-Citalopram N-Oxide has been shown to bind to serotonin transporters, influencing serotonin levels in the brain. This activity is critical for its potential antidepressant effects. Studies indicate that it may exhibit different pharmacokinetic properties than citalopram due to its altered metabolic stability influenced by the N-oxide group .

Metabolic Pathways

In humans, (R)-Citalopram N-Oxide is formed through the metabolism of citalopram, primarily mediated by cytochrome P450 2D6. Its role in citalopram's metabolic pathway is significant as it may contribute to both therapeutic effects and adverse reactions associated with citalopram usage .

Clinical Implications

Research has demonstrated that metabolites like (R)-Citalopram N-Oxide can influence clinical outcomes in patients treated with citalopram. For instance, variations in metabolism can lead to differences in drug efficacy and safety profiles among individuals, particularly concerning side effects such as QT prolongation and serotonin syndrome .

In Vitro Studies

In vitro studies using human liver microsomes have highlighted the enzymatic processes involved in the formation of (R)-Citalopram N-Oxide. These studies indicate that CYP3A4 and CYP2C19 are primarily responsible for the metabolism of citalopram, leading to its various metabolites including (R)-Citalopram N-Oxide .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Binding Target | Serotonin Transporter (SERT) |

| Metabolic Enzyme | Cytochrome P450 2D6 |

| Potential Effects | Antidepressant-like effects |

| Adverse Effects | QT prolongation, serotonin syndrome |

| Therapeutic Applications | Depression, anxiety disorders |

Q & A

Q. What validated analytical methods are recommended for determining the enantiomeric purity of (R)-Citalopram N-Oxide in pharmaceutical formulations?

A densitometric TLC method using macrocyclic antibiotic chiral selectors (e.g., vancomycin) has been validated for simultaneous analysis of (R)- and (S)-Citalopram and their metabolites. Key parameters include:

- Linearity : Slope = 6.3081, intercept = 3.0419, correlation coefficient (r) = 0.9994 for (R)-Citalopram .

- Accuracy : 98.23 ± 0.92% recovery for (R)-Citalopram in drug substances .

- Precision : Intraday RSD = 0.52%, interday RSD = 0.94% . This method is suitable for routine quality control due to its specificity (LOD = 0.06 µg/10µl, LOQ = 0.20 µg/10µl) and compliance with ICH guidelines .

Q. How can researchers ensure reproducibility in synthesizing (R)-Citalopram N-Oxide for preclinical studies?

Follow strict enantioselective synthesis protocols with chiral catalysts (e.g., Sharpless asymmetric epoxidation) and validate purity using chiral HPLC or TLC. Document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates via NMR and mass spectrometry. Reproducibility requires adherence to detailed experimental sections as outlined in journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What experimental models are optimal for assessing the cardiac safety profile of (R)-Citalopram N-Oxide?

Both enantiomers of Citalopram inhibit hERG potassium channels (IC₅₀ ≈ 3–4 µM), contributing to QT prolongation. Advanced studies should:

- Use patch-clamp assays on HEK293 cells expressing hERG channels to quantify inhibition .

- Compare results with in vivo telemetry data from animal models to reconcile discrepancies between in vitro potency and clinical risk .

- Incorporate L-type calcium current analysis, as weak inhibition by Citalopram may mitigate arrhythmia risk .

Q. How can researchers resolve contradictory data on the metabolic pathways of (R)-Citalopram N-Oxide across species?

Apply a systematic framework:

- Conduct comparative in vitro metabolism studies using hepatocytes from humans, rats, and dogs.

- Use LC-MS/MS to identify species-specific cytochrome P450 isoforms (e.g., CYP2D6 vs. CYP3A4) responsible for N-oxide formation .

- Validate findings with in silico docking simulations to predict enzyme-substrate interactions .

Q. What strategies are recommended for designing a meta-analysis on the developmental toxicity of (R)-Citalopram N-Oxide?

Follow PRISMA guidelines and address heterogeneity by:

- Including both published and unpublished data to reduce bias .

- Stratifying studies by dosage, exposure window, and maternal health status.

- Using random-effects models to account for variability in congenital heart defect reporting (e.g., pooled OR = 1.22 for Citalopram after outlier removal) .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the neuropharmacological mechanisms of (R)-Citalopram N-Oxide?

Apply the PICO framework :

Q. What criteria ensure rigor in evaluating the clinical relevance of (R)-Citalopram N-Oxide studies?

Use the FINER criteria :

- Feasibility : Access to enantiomerically pure compounds and validated assays.

- Novelty : Focus on understudied cardiac effects of the R-enantiomer.

- Ethics : Adhere to animal welfare guidelines for arrhythmia models.

- Relevance : Link findings to FDA safety warnings on Citalopram .

Data Interpretation Guidelines

Q. How should conflicting results between in vitro and in vivo studies on (R)-Citalopram N-Oxide be addressed?

- Perform sensitivity analyses to identify confounding variables (e.g., protein binding differences).

- Use Bayesian statistics to quantify the probability of translational relevance .

- Publish negative results to improve meta-analytic accuracy .

Q. What statistical approaches are critical for dose-response studies of (R)-Citalopram N-Oxide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.